molecular formula C18H18ClN3O2 B3987005 5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide

5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide

Cat. No. B3987005
M. Wt: 343.8 g/mol
InChI Key: NCFXAHSEWZWNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide, also known as CPPF, is a novel and potent ligand for the cannabinoid receptor type 2 (CB2). It was first synthesized by researchers at the University of California, Irvine in 2005. Since then, CPPF has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and cancer.

Mechanism of Action

5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide acts as a selective CB2 receptor agonist, which is a member of the G protein-coupled receptor family. CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of inflammation, pain, and cancer. Activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways, resulting in its anti-inflammatory and analgesic effects. In addition, activation of CB2 receptors by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and cancer. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide is its selectivity for CB2 receptors, which allows for specific targeting of these receptors without affecting other receptors in the body. This makes this compound a potentially safer and more effective therapeutic agent compared to non-selective CB receptor agonists. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide. One area of research is the development of more potent and selective CB2 receptor agonists based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and autoimmune diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, analgesic, and anticancer effects of this compound.

Scientific Research Applications

5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

properties

IUPAC Name

5-(2-chlorophenyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21(11-5-13-22-12-4-10-20-22)18(23)17-9-8-16(24-17)14-6-2-3-7-15(14)19/h2-4,6-10,12H,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFXAHSEWZWNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC=N1)C(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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